molecular formula C54H78O3 B1672081 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene CAS No. 1709-70-2

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Cat. No.: B1672081
CAS No.: 1709-70-2
M. Wt: 775.2 g/mol
InChI Key: VSAWBBYYMBQKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene (CAS: 1709-70-2) is a high-molecular-weight hindered phenolic antioxidant widely used in polymer stabilization. Its molecular formula is C₅₄H₇₈O₃, with an average mass of 775.215 g/mol and a monoisotopic mass of 774.595096 g/mol . The compound features a central mesitylene (1,3,5-trimethylbenzene) core substituted with three 3,5-di-tert-butyl-4-hydroxybenzyl groups, providing steric hindrance to enhance oxidative stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Antioxidant 330 is synthesized from 2,6-ditert-butyl phenol, formaldehyde, dimethyl amine, and sym-trimethyl benzene in a normal-pressure homogeneous system. The molar ratio of 2,6-ditert-butyl phenol to formaldehyde to dimethyl amine to sym-trimethyl benzene is typically 1: (4-6): (4-6): (0.25-0.35). The reaction is carried out in a solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Antioxidant 330 involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is designed to maximize efficiency and minimize waste. The final product is purified through various separation techniques, such as distillation and crystallization, to obtain a high-purity antioxidant suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Antioxidant 330 primarily undergoes oxidation and reduction reactions. It acts as a radical scavenger, reacting with free radicals to form stable products and prevent oxidative degradation of materials.

Common Reagents and Conditions

    Oxidation: In the presence of oxidizing agents, Antioxidant 330 can form quinone methides and other oxidation products.

    Reduction: It can be reduced back to its original phenolic form using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include stabilized polymers and organic materials with enhanced resistance to thermal and oxidative degradation .

Scientific Research Applications

Chemical Properties and Structure

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene has the molecular formula C54H78O3C_{54}H_{78}O_3 and a molecular weight of approximately 810.18 g/mol. Its structure features three tert-butyl groups attached to a phenolic backbone, which enhances its antioxidant properties by providing steric hindrance against oxidative degradation.

Antioxidant Applications

1. Stabilization of Polymers:
This compound is primarily recognized for its effectiveness as a synthetic phenolic antioxidant in polymer formulations. It is used to protect plastics and rubber from oxidative degradation during processing and in end-use applications. The antioxidant properties help in preventing discoloration and loss of mechanical properties over time. Studies indicate that the incorporation of this compound significantly improves the thermal stability and longevity of polymers such as polyethylene and polypropylene .

2. Food Packaging:
In food packaging materials, this compound acts as a stabilizer that prevents lipid peroxidation and maintains the quality of the packaged food by protecting it from oxidative damage. Its application in food-grade materials has been explored due to its low toxicity profile .

Therapeutic Applications

Recent research has highlighted the potential therapeutic benefits of this compound beyond its industrial uses:

1. Neuroprotection:
Research indicates that derivatives of tert-butyl phenolic antioxidants can exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. For instance, studies have shown that compounds similar to this compound can mitigate glutamate-induced toxicity in rodent models of ischemic stroke .

2. Anti-inflammatory Effects:
The antioxidant properties of this compound may also extend to anti-inflammatory applications. By modulating oxidative stress pathways and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), it shows promise in reducing inflammation-related damage in various tissues .

Case Studies

Study Application Findings
Study on Polymer StabilizationPlasticsDemonstrated improved thermal stability and reduced degradation rates when incorporated into polyethylene formulations .
Neuroprotective EffectsRodent ModelShowed reduction in oxidative stress markers and improved outcomes post-stroke when treated with related antioxidants .
Food PackagingFood SafetyEnhanced shelf life and quality preservation of packaged foods through effective oxidative protection .

Mechanism of Action

Antioxidant 330 exerts its effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl groups in its structure are key to its antioxidant activity. These groups can donate hydrogen atoms to free radicals, forming stable phenoxyl radicals that do not propagate further oxidative reactions. This mechanism helps in stabilizing polymers and other materials by preventing the chain reactions that lead to oxidative degradation .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White crystalline powder .
  • Melting Point : 248–250°C .
  • Thermal Stability: Decomposes above 160°C, forming volatile byproducts such as acetone and 2,6-di-tert-butyl-1,4-benzoquinone .
  • Applications : Primarily used in polyethylene, polypropylene, and copolyesters to inhibit thermal and oxidative degradation .

Hindered phenolic antioxidants share structural motifs but differ in molecular weight, backbone architecture, and performance. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Thermal Stability (°C) Volatility
Target Compound 775.2 Methylene-linked benzene Three 3,5-di-tert-butyl-4-hydroxybenzyl Stable ≤160 Low
Irganox 3114 784.0 Triazine Three 3,5-di-tert-butyl-4-hydroxybenzyl Stable ≤200 Moderate
Irganox 1010 1,177.6 Pentaerythritol Four 3,5-di-tert-butyl-4-hydroxycinnamate Stable ≤220 Very Low
Ethanox 330 775.2 Methylene-linked benzene Same as target compound Stable ≤160 Low
Tri(3,5-di-tert-butyl-4-hydroxyphenyl)phosphite 646.8 Phosphite ester Three 3,5-di-tert-butyl-4-hydroxyphenyl Stable ≤180 Moderate

(a) Thermal and Oxidative Stability

  • The target compound decomposes above 160°C, forming quinone methides (e.g., XXXIII) and volatile products like acetone .
  • Irganox 3114 (triazine core) exhibits higher thermal stability (≤200°C) due to its rigid heterocyclic structure .
  • Irganox 1010, with a pentaerythritol backbone, resists degradation up to 220°C, making it suitable for high-temperature processing .

(b) Volatility and Polymer Compatibility

  • The target compound’s high molecular weight (775.2 g/mol) reduces volatility, enhancing retention in polymers during extrusion .
  • Irganox 1010’s even higher mass (1,177.6 g/mol) further minimizes migration, ideal for long-term stabilization .

(c) Degradation Pathways

  • Irganox 3114 forms stable radical intermediates due to its triazine core, reducing harmful byproduct generation .

Regulatory and Industrial Use

  • The target compound has undergone 2-year oral toxicity studies in rats and dogs, with a provisional tolerable daily intake (TDI) of 1 mg/kg body weight .
  • Irganox 1010 is preferred in food-contact polymers due to its superior regulatory acceptance and low extractability .

Research Findings and Data

Chromatographic Behavior

  • In size-exclusion chromatography, the target compound elutes later than smaller phenolics (e.g., 2,2'-methylenebis(6-tert-butyl-4-methylphenol), 340.5 g/mol), confirming its larger hydrodynamic radius .

Synergistic Blends

  • Blending the target compound with phosphites (e.g., alkylated aryl phosphites) reduces gel formation in metallocene-catalyzed polyethylenes by 40% compared to standalone use .

Biological Activity

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, commonly known as Irganox 1330, is a phenolic antioxidant widely utilized in various industrial applications to prevent oxidative degradation. Its chemical structure consists of multiple tert-butyl groups that enhance its stability and antioxidant properties. This compound has garnered attention due to its potential biological activities and safety profile.

  • Molecular Formula : C54H78O3
  • Molecular Weight : 775.20 g/mol
  • Melting Point : 240 - 250 °C
  • Appearance : White to pale yellow crystalline powder

Biological Activity

This compound exhibits several biological activities primarily attributed to its antioxidant properties. These activities can be categorized into protective effects against oxidative stress and potential therapeutic applications.

Antioxidant Mechanism

The antioxidant mechanism of Irganox 1330 involves the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals. This action reduces oxidative stress and prevents cellular damage caused by reactive oxygen species (ROS). The presence of multiple tert-butyl groups provides steric hindrance that stabilizes the phenolic compounds against rapid oxidation.

Research Findings

Recent studies have explored the biological activity and safety profile of Irganox 1330:

  • Antioxidant Efficacy : Research indicates that Irganox 1330 effectively inhibits lipid peroxidation in various biological systems. For instance, it has been shown to protect rat kidney cortical mitochondria from mersalyl-induced oxidative damage by reducing lipid peroxidation levels .
  • Potential Therapeutic Applications : The compound has been investigated for its neuroprotective effects. In vitro studies demonstrated that derivatives of TBP-AOs (Tert-butyl phenolic antioxidants), including Irganox 1330, can reduce glutamate-induced oxidative toxicity in neuronal cells . This suggests a potential role in treating neurodegenerative conditions.

Case Studies

  • Protective Role Against Nephrotoxicity :
    • A study evaluated the protective effects of TBP-AOs against nephrotoxicity induced by heavy metals. Results indicated that these antioxidants significantly mitigated oxidative stress markers in renal tissues .
  • Impact on Cancer Metastasis :
    • Another investigation focused on the role of TBP-AOs in colorectal cancer models. The findings revealed that these compounds could inhibit cancer cell proliferation and metastasis through their antioxidative properties .

Safety Profile

Despite its beneficial properties, concerns regarding the safety of Irganox 1330 have been raised due to its classification as a potential endocrine disruptor. Studies suggest that exposure to TBP-AOs may lead to liver and lung damage and allergic reactions . Therefore, comprehensive evaluations of their safety profiles are essential for guiding their use in consumer products.

Applications in Industry

Irganox 1330 is commonly used in:

  • Food Packaging : To prevent oxidative degradation of polyethylene products.
  • Plastics : As an additive to enhance the stability and shelf-life of plastic materials.
  • Cosmetics : To protect formulations from oxidative spoilage.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene?

The compound is synthesized via a two-step reaction using 2,6-di-tert-butylphenol, paraformaldehyde, and mesitylene. Key parameters include:

  • Molar ratio : 2,6-di-tert-butylphenol to paraformaldehyde = 1:1.6.
  • Catalyst : Dimethylamine solution (33% w/w).
  • Solvent : Methanol.
  • Reaction time : 8 hours for the first step. Orthogonal experiments indicate these conditions maximize yield (reported at ~70% overall). Post-synthesis purification involves solvent evaporation and filtration .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy for verifying substituent positions and hydrogen bonding.
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Thermal properties : Differential Scanning Calorimetry (DSC) to determine melting point (240–246°C) .

Advanced Research Questions

Q. What is the mechanistic role of this compound in polymer stabilization?

As a sterically hindered phenolic antioxidant (e.g., Irganox 1330 or Antioxidant 330), it inhibits polymer oxidation by scavenging free radicals via hydrogen donation from the phenolic -OH groups. The tert-butyl substituents provide steric protection, prolonging antioxidant activity. Synergistic effects are observed when combined with phosphites, which decompose hydroperoxides .

Q. How does thermal degradation impact its antioxidant efficacy?

Above 160°C, the compound undergoes thermal decomposition, forming:

  • Volatile byproducts : Acetone and 2,6-di-tert-butyl-1,4-benzoquinone.
  • Non-volatile residues : Quinone methides (e.g., structure XXVIII/XXIX), identified via mass spectrometry. Degradation reduces antioxidant capacity, necessitating stability studies under operational temperatures using Thermogravimetric Analysis (TGA) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Q. How can researchers resolve contradictions in reported thermal stability thresholds?

Discrepancies arise from experimental conditions (e.g., heating rate, oxygen exposure). For example:

  • Stable below 160°C : No significant decomposition (based on ESR studies).
  • Degradation at 230°C : Observed in oxidative environments. Methodological recommendations:
  • Conduct stability tests under inert vs. oxidative atmospheres.
  • Use time-resolved Electron Spin Resonance (TR-ESR) to monitor radical formation during photodegradation .

Q. What advanced techniques identify degradation byproducts and their pathways?

  • ESR spectroscopy : Detects phenoxy radicals (IO) and secondary radicals (XO) formed during photolysis.
  • Mass spectrometry (MS) : Identifies quinone methides and benzoquinones via fragmentation patterns.
  • High-resolution NMR : Tracks structural changes in the aromatic backbone .

Q. How does this compound interact with co-stabilizers in polymer formulations?

Synergistic effects with phosphites (e.g., alkylated aryl phosphites) enhance stabilization by:

  • Radical scavenging : Phenolic groups neutralize alkyl radicals.
  • Hydroperoxide decomposition : Phosphites reduce hydroperoxide concentrations. Experimental design: Use accelerated aging tests (e.g., oven aging at 120°C) with varying stabilizer ratios, followed by FTIR analysis of oxidation products (e.g., carbonyl indices) .

Q. Methodological Considerations

  • Controlled degradation studies : Use sealed reactors with controlled oxygen flow to simulate real-world aging.
  • Orthogonal analytical workflows : Combine HPLC, MS, and ESR for comprehensive degradation profiling.
  • Synergy optimization : Employ Design of Experiments (DoE) to model stabilizer-phosphite interactions.

Properties

IUPAC Name

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl]methyl]-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h25-30,55-57H,22-24H2,1-21H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAWBBYYMBQKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027428
Record name Ionox 330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1709-70-2
Record name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ionox 330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antioxidant 330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ionox 330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3'',5,5',5''-hexa-tert-butyl-α,α',α''-(mesitylene-2,4,6-triyl)tri-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS-BHT MESITYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DM34B894
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

di(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide; 3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester; bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate; 1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate; 1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate; 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To an acetic acid solution of 73 g of the thus produced product comprising 2,6-di-tert-butyl-4-acetoxymethylphenol (85.5% by GC) was added mesitylene (2.4 g) and sulfuric acid (2 g, 98%); the resulting solution was heated at 60° C. for six hours. Most of the acetic acid was removed under reduced pressure and 65-70° C.; the resulting paste was dissolved in heptane (120 g); and the resulting solution was washed with water (2×60 g) at 70-75° C. The solution was dried by azeotropic removal of water and cooled to ambient temperature; 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene was isolated as an off-white solid (8.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

octadecyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate; tetrakis[methylene (3,5-di-tert-butyl-4-hydroxyhydrocinnamate] methane; tris[3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate; 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-striazine-2,4,6(1H,3H,5H)-trione; 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) 1,3,5-triazine-2,4,6-(1H,3H,5H)-trione; bis-[3,3-bis(4'-hydroxy-3'tert-butyl-phenyl)-butanoic acid]-glycolester; 2,2'-methylenebis-(4-methyl-6-tertiary-butyl-phenol-terephthalate; 2,2-bis[4-2-(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyloxy)) ethoxy-phenyl]propane; calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate]; 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine; and 2,2'-oxamidobis-[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2'-oxamidobis-[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
methylene (3,5-di-tert-butyl-4-hydroxyhydrocinnamate] methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
tris[3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid triester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
bis-[3,3-bis(4'-hydroxy-3'tert-butyl-phenyl)-butanoic acid]-glycolester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4-methyl-6-tertiary-butyl-phenol terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

calcium salt of monoethyl 3,5-di-t-butyl-4-hydroxy-benzylphosphonate.
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.